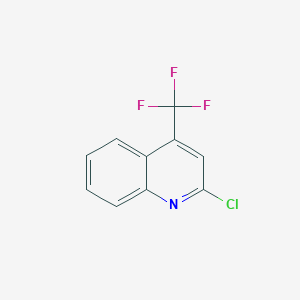

2-Chloro-4-(trifluoromethyl)quinoline

Beschreibung

Historical Context and Discovery

The development of this compound can be traced back to the broader historical evolution of quinoline chemistry, which began with the discovery of quinoline itself by Ferdinand Runge in 1834. The subsequent two centuries have witnessed extensive investigations that have afforded numerous approaches to quinoline synthesis and functionalization. The incorporation of fluorinated substituents into quinoline structures represents a more recent advancement in this field, driven by the recognition that fluorine substitution can dramatically alter the physical and chemical properties of nitrogen heterocycles.

The specific compound this compound was first cataloged in chemical databases in 2005, reflecting the growing interest in trifluoromethylated heterocycles during the early 21st century. The synthetic approaches to this compound have evolved significantly, with researchers developing various methodologies including gold-catalyzed cyclization of trifluoromethylated propargylamines and metal-free synthetic routes. These developments have been motivated by the increasing demand for fluorinated building blocks in pharmaceutical and materials science applications.

The historical progression of synthetic methods for trifluoromethyl quinoline derivatives demonstrates the evolution from harsh, metal-catalyzed conditions to more environmentally friendly approaches. Early synthetic routes often required elevated temperatures and toxic reagents, while contemporary methods have embraced green chemistry principles, utilizing metal-free conditions and more sustainable reaction protocols. This evolution reflects broader trends in synthetic chemistry toward more efficient and environmentally conscious methodologies.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from several key factors that distinguish it from other quinoline derivatives. The presence of highly electronegative substituents creates a unique electronic environment that influences both the reactivity and stability of the molecule. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties and metabolic stability, making it a valuable substituent in medicinal chemistry applications.

Fluorination has been shown to dramatically influence the stability and reactivity of nitrogen heterocycles through several mechanisms. The highly polarized carbon-fluorine bonds create significant dipole moments that can interact with other molecular components, leading to altered conformational preferences and reactivity patterns. In the case of this compound, these effects are further amplified by the presence of the chlorine substituent, which also exhibits electron-withdrawing properties.

Table 1: Key Physical and Chemical Properties of this compound

The synthetic utility of this compound has been demonstrated through its role as an intermediate in the preparation of more complex heterocyclic systems. Various research groups have utilized this compound as a starting material for further functionalization reactions, taking advantage of the reactive sites provided by both the chlorine and the activated quinoline ring system. These transformations have led to the development of libraries of quinoline derivatives with potential biological activities.

The conformational behavior of fluorinated quinolines represents another area of significant interest in heterocyclic chemistry. The presence of fluorine substituents can influence ring puckering and molecular geometry through charge-dipole interactions, particularly when the nitrogen atom is protonated or otherwise charged. These effects have implications for molecular recognition processes and biological activity, making the study of such compounds relevant to both fundamental and applied research.

Position in the Quinoline Family of Compounds

This compound occupies a distinctive position within the broader quinoline family due to its specific substitution pattern and the nature of its functional groups. The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, provides a fundamental scaffold that can be modified at various positions to tune chemical and biological properties. The positioning of substituents at the 2- and 4-positions creates a unique regioisomer with distinct characteristics compared to other possible substitution patterns.

Table 2: Comparison of Substituted Quinoline Derivatives

| Compound | Substituent Pattern | Molecular Weight | Key Characteristics |

|---|---|---|---|

| Quinoline | Unsubstituted | 129.16 g/mol | Parent compound, basic heterocycle |

| This compound | 2-Cl, 4-CF3 | 231.6 g/mol | Dual electron-withdrawing groups |

| 4-Chloro-2-(trifluoromethyl)quinoline | 4-Cl, 2-CF3 | 231.6 g/mol | Regioisomer with different properties |

| 2-Trifluoromethylquinoline | 2-CF3 | 197.14 g/mol | Single trifluoromethyl substitution |

The relationship between this compound and its regioisomer 4-chloro-2-(trifluoromethyl)quinoline illustrates the importance of substitution patterns in determining molecular properties. While both compounds possess identical molecular formulas and molecular weights, their different substitution patterns result in distinct chemical behaviors and synthetic utilities. This regioisomeric relationship demonstrates the precision required in quinoline chemistry to achieve desired molecular properties.

The electronic effects of the substitution pattern in this compound are particularly noteworthy when compared to other quinoline derivatives. The combination of chlorine at the 2-position and trifluoromethyl at the 4-position creates a molecule with enhanced electrophilic character, making it susceptible to nucleophilic attack at specific sites. This reactivity pattern has been exploited in various synthetic transformations, including the preparation of more complex heterocyclic systems.

Recent synthetic methodologies have demonstrated the versatility of this compound as both a synthetic target and a building block for further chemical elaboration. The Combes quinoline synthesis and its modifications have been particularly useful for preparing trifluoromethyl-substituted quinolines, with regioselectivity being influenced by both steric and electronic effects of the substituents. These synthetic approaches have enabled access to diverse quinoline derivatives, expanding the chemical space available for exploration in medicinal chemistry and materials science applications.

The positioning of this compound within the quinoline family also reflects broader trends in heterocyclic chemistry toward the incorporation of fluorinated substituents. The unique properties conferred by fluorine atoms, including enhanced metabolic stability, altered lipophilicity, and modified electronic characteristics, have made fluorinated quinolines increasingly important in pharmaceutical research. This compound represents a specific example of how strategic fluorine incorporation can create new opportunities for molecular design and optimization.

Eigenschaften

IUPAC Name |

2-chloro-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDXRWXUIYHEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382350 | |

| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2806-29-3 | |

| Record name | 2-chloro-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2806-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Notes on Optimization

- The rhodium-catalyzed method offers excellent selectivity and high yields but requires expensive catalysts.

- Chlorination provides a straightforward route but involves handling reactive chlorinating agents like thionyl chloride.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.

Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.

Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products: The major products formed from these reactions include substituted quinolines, quinoline derivatives with different functional groups, and more complex heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry:

2-Chloro-4-(trifluoromethyl)quinoline has been investigated for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various drugs, particularly those targeting specific enzymes and receptors. Notably, derivatives of this compound have shown promising activity against resistant strains of malaria parasites .

2. Anticancer Research:

Recent studies have focused on developing novel anticancer agents based on this compound. For instance, hybrid compounds derived from this compound have demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

3. Antimicrobial Activity:

The compound exhibits antibacterial and antifungal properties, making it a candidate for further exploration in the development of antimicrobial agents .

Industrial Applications

1. Agrochemicals:

In the agricultural sector, this compound is utilized as an intermediate in the production of agrochemicals such as herbicides and insecticides. Its ability to undergo electrophilic substitution reactions makes it an ideal starting point for synthesizing these compounds .

2. Dyes and Pigments:

The compound's unique chemical properties allow it to be used in the synthesis of dyes and pigments, contributing to its application in the colorant industry .

3. Chemical Reagents:

As a versatile building block, it is employed in various organic reactions, serving as a reagent in synthetic chemistry .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with DNA replication and transcription . These interactions make it a valuable tool in the development of therapeutic agents and in studying cellular mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions. Below is a comparative analysis of 2-Chloro-4-(trifluoromethyl)quinoline with analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

Positional Isomerism: The trifluoromethyl group at the 4-position (as in the target compound) is less common than at the 6- or 8-positions . 4-Chloro-8-(trifluoromethyl)quinoline is commercially available at a higher cost (JPY 28,000/5g) compared to 4-Chloro-6-(trifluoromethyl)quinoline (JPY 30,000/5g) .

Biological Activity: The 2-Cl-4-CF₃ substitution pattern is associated with enhanced antimalarial activity in chloroquine analogs . 6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline is a certified pharmaceutical reference standard, indicating its regulatory relevance .

Synthetic Accessibility: Derivatives with cyclopropyl groups (e.g., 6-Chloro-2-cyclopropyl-4-CF₃ quinoline) require multi-step synthesis, increasing production complexity .

Functional Group Modifications

Table 2: Impact of Additional Substituents

Key Findings:

- Nitro Groups: Nitro-substituted derivatives (e.g., 5-NO₂) are precursors for aminoquinolines, which are critical in antitubercular drug development .

Crystallographic and Structural Insights

- Planarity and Interactions: The quinoline ring in this compound analogs is typically planar, with dihedral angles <10° relative to substituents . π–π stacking interactions (centroid distances: 3.6–3.8 Å) stabilize crystal structures, as seen in ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-CF₃ quinoline-3-carboxylate .

Disorder in Crystal Structures :

- Trifluoromethyl groups may exhibit positional disorder (e.g., 78:22 occupancy ratio), complicating crystallographic refinement .

Biologische Aktivität

2-Chloro-4-(trifluoromethyl)quinoline is a heterocyclic compound notable for its diverse biological activities. This compound, characterized by a chlorine atom at the 2-position and a trifluoromethyl group at the 4-position of the quinoline backbone, has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly in antimicrobial and anticancer research.

- Molecular Formula : C_10H_6ClF_3N

- Molecular Weight : 233.6 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for biological activity.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anticancer Properties : The compound has been evaluated for its anticancer activity, particularly in inhibiting cell growth and inducing apoptosis in different cancer cell lines. For instance, quinoline-derived compounds have demonstrated potent growth inhibition in zebrafish embryo models, suggesting potential applicability in cancer therapy .

- Mechanism of Action : The biological activity is believed to stem from its ability to interact with cellular targets effectively due to its lipophilic nature, which facilitates membrane penetration and interaction with intracellular components .

Anticancer Activity

A comprehensive study assessed the anticancer effects of various quinoline derivatives, including this compound. Key findings include:

- Inhibition of Cell Proliferation : The compound was found to inhibit the proliferation of cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and others, with IC50 values indicating significant potency compared to standard chemotherapeutics like cisplatin .

- Induction of Apoptosis : Apoptotic assays revealed that treatment with this compound resulted in increased cell death through both early and late apoptosis pathways. This was particularly evident in HCT116 cells, where late apoptosis rates reached up to 82% .

Antimicrobial Studies

The antimicrobial efficacy of this compound was tested against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Results : The compound exhibited notable inhibitory effects, suggesting its potential as a lead compound for developing new antibacterial agents.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloroquinoline | Contains chlorine but lacks trifluoromethyl group | Less lipophilic; different biological profile |

| 4-Trifluoromethylquinoline | Trifluoromethyl group present but no chlorine | Potentially different reactivity and stability |

| 6-Chloro-4-(trifluoromethyl)quinoline | Similar structure but different substitution pattern | May exhibit different biological activities |

The combination of both chlorine and trifluoromethyl groups in this compound enhances its reactivity and biological properties compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-(trifluoromethyl)quinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation steps. For example, Vilsmeier-Haack type reagents (e.g., MSCL-DMF/DMAC) can facilitate chloro-substitution at the 2-position of the quinoline core . Optimization strategies include:

- Temperature control : Reactions at 353 K (80°C) in dimethylformamide (DMF) improve substitution efficiency .

- Catalyst use : Potassium carbonate aids in deprotonation during alkylation steps .

- Purification : Recrystallization using ethanol or water-ice mixtures enhances purity (>97% by GC/HPLC) .

Q. How can researchers verify the structural integrity of this compound derivatives?

Methodological Answer: Key techniques include:

- X-ray crystallography : Resolves disordered trifluoromethyl groups and planar quinoline rings (e.g., dihedral angles of 89.23° with substituted benzene rings) .

- NMR spectroscopy : ¹⁹F NMR detects trifluoromethyl environments, while ¹H NMR identifies chloro-substitution patterns .

- HPLC analysis : Validates purity (>97%) and detects byproducts (e.g., using C18 columns with UV detection at 254 nm) .

Advanced Research Questions

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

Methodological Answer:

- Steric effects : Bulky substituents at the 4-position (e.g., phenyl groups) reduce binding affinity to biological targets like hemoglobin proteases in Plasmodium .

- Electronic effects : The electron-withdrawing trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability .

- Structure-activity relationship (SAR) : Derivatives with 3-acetyl or 3-formyl groups show enhanced antimalarial activity compared to unsubstituted analogs .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Methodological Answer:

- Disorder management : Restrain trifluoromethyl group positions using bond-distance constraints during refinement (e.g., C20A–C7 in X-ray studies) .

- Solvent selection : Ethanol or dimethyl sulfoxide (DMSO) promotes slow crystallization, reducing twinning .

- Hydrogen bonding : Intermolecular C–H···O/F interactions stabilize crystal packing (e.g., C16–H16A···O3i interactions) .

Q. How can researchers address contradictory data in fluorinated quinoline synthesis?

Methodological Answer:

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound derivatives?

Methodological Answer:

- Antiparasitic assays : Measure inhibition of β-hematin formation (relevant for antimalarial activity) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for acetylcholinesterase (Alzheimer’s targets) .

Key Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.